molecular formula C19H18N4O2 B12576378 N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)urea CAS No. 616208-82-3

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)urea

Cat. No.: B12576378
CAS No.: 616208-82-3
M. Wt: 334.4 g/mol
InChI Key: PBMPLGFMCXIIKL-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or phenoxyphenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-chlorophenyl)urea
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)urea
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-nitrophenyl)urea

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-phenoxyphenyl)urea stands out due to the presence of the phenoxyphenyl group, which may impart unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.

Properties

CAS No.

616208-82-3

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C19H18N4O2/c1-13-12-14(2)21-18(20-13)23-19(24)22-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,20,21,22,23,24)

InChI Key

PBMPLGFMCXIIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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